2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide
CAS No.: 903280-99-9
Cat. No.: VC5236868
Molecular Formula: C26H25N3O4
Molecular Weight: 443.503
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903280-99-9 |
|---|---|
| Molecular Formula | C26H25N3O4 |
| Molecular Weight | 443.503 |
| IUPAC Name | 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide |
| Standard InChI | InChI=1S/C26H25N3O4/c1-4-16-8-10-17(11-9-16)25(30)24-23(27)22(20-7-5-6-14-29(20)24)26(31)28-19-15-18(32-2)12-13-21(19)33-3/h5-15H,4,27H2,1-3H3,(H,28,31) |
| Standard InChI Key | CAZLXDBYKNQJJP-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)N |
Introduction
2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide is a complex organic compound with a molecular formula of C26H25N3O4 and a molecular weight of 443.5 g/mol . This compound belongs to the indolizine class, which is known for its diverse biological activities, including potential anticancer and anti-inflammatory properties. The compound's structure includes a 2,5-dimethoxyphenyl group and a 4-ethylbenzoyl group attached to an indolizine core, which is further functionalized with a carboxamide moiety.
Synthesis and Preparation
The synthesis of 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. Although specific synthesis protocols for this compound are not widely documented, similar indolizine derivatives are often prepared through condensation reactions involving appropriate precursors such as amines, aldehydes, and carboxylic acids or their derivatives.
Biological Activity and Potential Applications
While specific biological activity data for 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide is limited, indolizine derivatives generally exhibit a range of biological activities. These include anticancer, anti-inflammatory, and antimicrobial properties, depending on the substituents attached to the indolizine core. The presence of a 2,5-dimethoxyphenyl group and a 4-ethylbenzoyl group may influence its interaction with biological targets, potentially enhancing its therapeutic potential.
Research Findings and Future Directions
Given the limited specific research on 2-amino-N-(2,5-dimethoxyphenyl)-3-(4-ethylbenzoyl)indolizine-1-carboxamide, future studies should focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. This could involve evaluating its efficacy against various cancer cell lines or assessing its anti-inflammatory properties using in vitro and in vivo models.
Synonyms and Identifiers
| Synonym/Identifier | Description |
|---|---|
| PubChem CID | 16955630 |
| Synonyms | STL275386, AKOS016381175, F2633-0273 |
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